molecular formula C26H25ClN4O4S B11368892 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11368892
M. Wt: 525.0 g/mol
InChI Key: LEJPHXLVRZNLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with diverse functional groups, including a chlorophenyl, furan, and dimethylphenyl moieties, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the various substituents through nucleophilic substitution, coupling reactions, and protection-deprotection strategies. Key reagents include chlorophenylmethylamine, furan-2-ylmethylamine, and 3,4-dimethylphenylamine, which are reacted under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dimethylphenyl moieties, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, and organometallic reagents under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical transformations, making it valuable in organic synthesis and catalysis research.

Biology

Biologically, the compound can interact with enzymes and receptors, making it a candidate for drug discovery and development. Its structural features enable it to bind to specific biological targets, potentially leading to therapeutic applications.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is explored for treating various diseases. Its ability to modulate biological pathways and interact with cellular components makes it a promising candidate for developing new drugs.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. These interactions can result in inhibition or activation of enzymes, alteration of receptor activity, or interference with nucleic acid functions, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-BROMOPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{[(4-METHOXYPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the furan and dimethylphenyl moieties contribute to its biological activity and stability. This unique combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25ClN4O4S

Molecular Weight

525.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O4S/c1-17-6-11-21(13-18(17)2)29-25(32)24-23(14-28-26(30-24)36(3,33)34)31(16-22-5-4-12-35-22)15-19-7-9-20(27)10-8-19/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

LEJPHXLVRZNLPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.